molecular formula C43H52N7O9P B12610579 N-Acetyl-5'-O-(4,4-dimethoxytrityl)-2'-O-methylguanosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite

N-Acetyl-5'-O-(4,4-dimethoxytrityl)-2'-O-methylguanosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite

Cat. No.: B12610579
M. Wt: 841.9 g/mol
InChI Key: FBABQKPBRXEHBT-USUFPPIWSA-N
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Description

N-Acetyl-5’-O-(4,4-dimethoxytrityl)-2’-O-methylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite is a specialized chemical reagent primarily used in molecular biotechnology and synthetic biology. This compound is particularly significant in the automated synthesis of modified oligonucleotides, which are short DNA or RNA molecules that have a wide range of applications in research and therapeutic contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-5’-O-(4,4-dimethoxytrityl)-2’-O-methylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite involves multiple steps. The process typically begins with the protection of the guanosine molecule’s hydroxyl groups using dimethoxytrityl (DMT) groups. This is followed by the methylation of the 2’-hydroxyl group and the acetylation of the amino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment. The reaction conditions are carefully controlled to ensure consistency and reproducibility. The final product is typically purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98%.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-5’-O-(4,4-dimethoxytrityl)-2’-O-methylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite undergoes several types of chemical reactions, including:

    Oxidation: The phosphite triester group can be oxidized to a phosphate triester using oxidizing agents like iodine.

    Substitution: The DMT group can be removed under acidic conditions to expose the hydroxyl group for further reactions.

    Coupling: The phosphoramidite group reacts with nucleophiles to form phosphite triesters, which are then oxidized to phosphodiesters.

Common Reagents and Conditions

    Oxidation: Iodine in the presence of water and pyridine.

    Substitution: Trichloroacetic acid in dichloromethane.

    Coupling: Tetrazole as an activator in acetonitrile.

Major Products

The major products formed from these reactions include modified oligonucleotides with specific sequences and functionalities, which are essential for various research and therapeutic applications.

Scientific Research Applications

N-Acetyl-5’-O-(4,4-dimethoxytrityl)-2’-O-methylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite is widely used in scientific research, particularly in the following areas:

    Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid chemistry.

    Biology: Essential for the development of antisense oligonucleotides and small interfering RNAs (siRNAs) for gene silencing studies.

    Medicine: Plays a crucial role in the development of nucleic acid-based therapeutics, including those targeting genetic disorders and cancers.

    Industry: Utilized in the production of diagnostic probes and primers for polymerase chain reaction (PCR) and other nucleic acid amplification techniques

Mechanism of Action

The primary mechanism of action of N-Acetyl-5’-O-(4,4-dimethoxytrityl)-2’-O-methylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite involves its incorporation into oligonucleotides during automated synthesis. The compound’s phosphoramidite group reacts with the 5’-hydroxyl group of a growing oligonucleotide chain, forming a phosphite triester linkage. This linkage is then oxidized to a stable phosphodiester bond, extending the oligonucleotide chain by one nucleotide. The DMT group serves as a protecting group, preventing unwanted reactions at the 5’-hydroxyl group until it is removed under acidic conditions.

Comparison with Similar Compounds

Similar Compounds

  • N-Acetyl-5’-O-(4,4-dimethoxytrityl)-2’-O-methylcytidine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite
  • N-Acetyl-5’-O-(4,4-dimethoxytrityl)-2’-deoxy-2’-fluorocytidine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite

Uniqueness

N-Acetyl-5’-O-(4,4-dimethoxytrityl)-2’-O-methylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite is unique due to its specific modifications, which enhance the stability and binding affinity of the resulting oligonucleotides. The 2’-O-methyl modification provides resistance to nuclease degradation, while the N-acetyl and DMT groups offer selective protection during synthesis. These features make it particularly valuable for applications requiring high stability and specificity.

Properties

Molecular Formula

C43H52N7O9P

Molecular Weight

841.9 g/mol

IUPAC Name

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide

InChI

InChI=1S/C43H52N7O9P/c1-27(2)50(28(3)4)60(57-24-12-23-44)59-37-35(58-41(38(37)55-8)49-26-45-36-39(49)47-42(46-29(5)51)48-40(36)52)25-56-43(30-13-10-9-11-14-30,31-15-19-33(53-6)20-16-31)32-17-21-34(54-7)22-18-32/h9-11,13-22,26-28,35,37-38,41H,12,24-25H2,1-8H3,(H2,46,47,48,51,52)/t35-,37-,38-,41-,60?/m1/s1

InChI Key

FBABQKPBRXEHBT-USUFPPIWSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=NC3=C2N=C(NC3=O)NC(=O)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C2N=C(NC3=O)NC(=O)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

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